Physicochemical Properties of 3,6-Dichloro-2-nitrotoluene for Synthesis Planning
Physicochemical Properties of 3,6-Dichloro-2-nitrotoluene for Synthesis Planning
The following technical guide details the physicochemical properties, synthesis logic, and reactivity profile of 3,6-Dichloro-2-nitrotoluene (systematically identified as 1,4-dichloro-2-methyl-3-nitrobenzene or 2,5-dichloro-6-nitrotoluene ).
Executive Technical Summary
3,6-Dichloro-2-nitrotoluene is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical scaffolds (e.g., anilines for fused heterocycles).[1][2][3][4] Its structure features a toluene core with a nitro group at the 2-position, flanked by a methyl group at C1 and a chlorine atom at C3, with a second chlorine at C6.[1][2][3]
This specific substitution pattern creates a unique electronic and steric environment:
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Steric Crowding: The C1-Methyl is flanked by C2-Nitro and C6-Chloro, creating significant steric strain (the "buttressing effect").[1][2][3][4]
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Electronic Activation: The C2-Nitro group activates the C3-Chlorine for Nucleophilic Aromatic Substitution (SNAr) while leaving the C6-Chlorine relatively inert (meta-relationship).[1][2][3][4]
Nomenclature Clarification
To ensure precise database searching and procurement, researchers must recognize the equivalent systematic names:
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Systematic Name (Benzene parent): 1,4-Dichloro-2-methyl-3-nitrobenzene[1][2][3][4]
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Alternative Name (Toluene parent): 2,5-Dichloro-6-nitrotoluene[2][4][6]
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CAS Number: 1803830-16-1 (Note: Isomers such as 2,5-dichloro-4-nitrotoluene are common byproducts).[1][2][3][4]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for synthesis planning.
| Property | Value / Description | Synthesis Implication |
| Molecular Formula | C₇H₅Cl₂NO₂ | Stoichiometry calculations.[1][2][3][4] |
| Molecular Weight | 206.03 g/mol | Yield determination.[2][3][4] |
| Physical State | Solid (Crystalline needles) | Handling requires powder flow protocols; avoid dust generation.[1][2][3] |
| Melting Point | 42–45 °C (Approx.)[2][3][7] | Critical: Low melting point implies the material may melt during exothermic reactions or aggressive drying.[2] Handle at <30°C. |
| Boiling Point | ~260–270 °C (Predicted) | High boiling point allows for high-temperature reactions without solvent loss, but makes removal by distillation difficult.[1][2][3][4] |
| LogP (Octanol/Water) | ~3.2 | Highly lipophilic.[1][2][3] Requires non-polar solvents (DCM, Toluene, EtOAc) for extraction.[2] Insoluble in water.[2] |
| Density | ~1.45 g/cm³ | Denser than water; forms the bottom layer in aqueous workups.[2][3] |
| Electronic Character | Electron-deficient (π-acidic) | Susceptible to nucleophilic attack; resistant to electrophilic substitution.[1][2][3][4] |
Structural & Electronic Analysis
Understanding the electronic landscape is vital for predicting reactivity.[2]
Steric & Electronic Map[1][2][3][4]
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C1-Methyl: Electron-donating (+I).[1][2][3][4] Weakly activates the ring but is sterically crowded by C2-NO₂ and C6-Cl.[1][2][3][4]
-
C2-Nitro: Strong electron-withdrawing (-M, -I).[1][2][3][4] Deactivates the ring towards electrophiles but activates C3-Cl for nucleophilic displacement.[1][2][3][4]
-
C3-Chlorine: Labile. Located ortho to the nitro group.[1][2][3][4] The strong electron withdrawal of the nitro group reduces electron density at C3, making this chlorine susceptible to SNAr (e.g., by amines, alkoxides, or fluoride).[2]
-
C6-Chlorine: Stable. Located meta to the nitro group. It lacks the resonance activation required for facile displacement, allowing for regioselective functionalization of the C3-Cl.[1][2][3]
Reactivity Diagram (DOT)
Figure 1: Reactivity landscape showing the regioselective activation of the C3-chlorine and the standard reduction pathway.[1][3][4][8]
Synthesis Planning & Protocols
The synthesis of 3,6-dichloro-2-nitrotoluene typically proceeds via the nitration of 2,5-dichlorotoluene .[1][2][3][4] This reaction is governed by the directing effects of the methyl group (ortho/para) and the chlorine atoms (ortho/para).[2][3]
Synthesis Logic (Nitration of 2,5-Dichlorotoluene)
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Substrate: 2,5-Dichlorotoluene (1-Methyl, 2-Chloro, 5-Chloro).[1][2][3]
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Available Sites: C3, C4, C6.[2]
-
Directing Effects:
-
Outcome:
-
Major Product: 2,5-Dichloro-4-nitrotoluene (Attack at C4).[1][2][4] This is less sterically hindered (flanked by H and Cl).[2][3]
-
Target Product: 2,5-Dichloro-6-nitrotoluene (Attack at C6).[1][2][4][6][7] This corresponds to our target (3,6-dichloro-2-nitrotoluene).[1][2][3][5] It is formed in lower yields due to steric crowding between the Methyl and C5-Chlorine.[1][2][3][4]
-
Separation: Fractional crystallization is required.[2] The 4-nitro isomer typically has a higher melting point (~50°C) than the 6-nitro isomer (~42°C).[1][2][3][4]
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Experimental Protocol: Nitration & Isolation
Safety Warning: Nitration reactions are exothermic and can run away.[2] Maintain strict temperature control.
-
Reagents: 2,5-Dichlorotoluene (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (98%, 2.0 eq).[2]
-
Procedure:
-
Workup:
-
Purification (Isomer Separation):
-
Dissolve the crude oil in hot Ethanol or Isopropanol.[2]
-
Cool slowly to 0 °C. The 4-nitro isomer (major impurity) typically crystallizes first.[1][2][3][4] Filter it off.
-
Concentrate the mother liquor to obtain the enriched 6-nitro isomer (Target: 3,6-dichloro-2-nitrotoluene).[1][2][3]
-
Further purification via vacuum distillation may be required (BP diff ~5–10 °C).[2][3]
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Synthesis Workflow Diagram (DOT)
Figure 2: Process flow for the synthesis and isolation of the target isomer from 2,5-dichlorotoluene.[1][2][3][4]
Safety & Handling
-
Thermal Instability: As a nitro compound, it possesses decomposition energy.[2] Do not heat dry residue above 100 °C without DSC testing.
-
Skin Absorption: Chlorinated nitro compounds are rapidly absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).[2] Double-gloving (Nitrile) is mandatory. [1][2][3][4]
-
Dust Hazard: The low melting point means it can become sticky/waxy.[2] Avoid generating dust; use local exhaust ventilation (LEV).[1][2][3]
References
-
PubChem. 1,4-Dichloro-2-methyl-3-nitrobenzene (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][3][4]
-
Google Patents. Method for preparing 2-chloro-5-nitro-toluene (Isomer separation techniques).[1][2][3][4] Available at: [1][3][4]
Sources
- 1. 53278-85-6|1,2-Dichloro-4-methyl-3,5-dinitrobenzene|BLD Pharm [bldpharm.com]
- 2. 2,5-Dichlorotoluene | C7H6Cl2 | CID 29572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 192124-88-2|1,2-Dichloro-3-(chloromethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 50536-78-2|1-Chloro-2,3-dimethyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 3,6-dichloro-2-nitrotoluene cas no. 1803830-16-1 95%%, CasNo.1803830-16-1 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 6. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
- 7. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
- 8. 1803814-86-9|1,2-Dichloro-4-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
